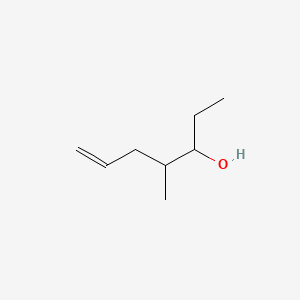

4-Methyl-6-hepten-3-ol

Description

4-Methyl-6-hepten-3-ol is a branched unsaturated alcohol with the molecular formula C₈H₁₄O. It features a hydroxyl group (-OH) at the 3rd carbon, a methyl group at the 4th carbon, and a double bond at the 6th position of the heptene chain.

Properties

CAS No. |

53907-71-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

4-methylhept-6-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h4,7-9H,1,5-6H2,2-3H3 |

InChI Key |

QMMJAABEFZXPBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)CC=C)O |

Origin of Product |

United States |

Preparation Methods

Reduction of β-Ketoesters to 1,3-Diols

A key initial step involves the reduction of β-ketoester precursors to 1,3-diols, which serve as intermediates for further transformations.

- Sodium borohydride (NaBH₄) reduction at low temperature (-10 °C) converts the ketoester to a crude diol.

- Subsequent treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0 °C completes the reduction to the 1,3-diol intermediate.

- The crude product is purified by silica gel chromatography, yielding the diol in approximately 89% yield as an oil.

Protection of Hydroxyl Groups

To prevent unwanted side reactions, hydroxyl groups are protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of triethylamine (Et₃N) and dimethylformamide (DMF).

Oxidation to Ketones

Pyridinium dichromate (PDC) oxidation in dichloromethane (CH₂Cl₂) is employed to oxidize alcohols to ketones.

Grignard Reagent Addition

Vinylmagnesium chloride is added to ketone intermediates in THF to form allylic alcohols.

Lewis Acid-Mediated Claisen Rearrangement

A pivotal step in constructing the cycloheptenone framework involves a Lewis acid-mediated Claisen rearrangement.

Final Functional Group Transformations

- Selective reductions with L-Selectride and methylations using lithium hexamethyldisilazide (LiHMDS) and methyl iodide (MeI) refine the molecule to the target 4-methyl-6-hepten-3-ol.

- Deprotection of silyl groups with tetrabutylammonium fluoride (TBAF) yields the free alcohol.

- Final purification steps include chromatography to isolate the compound with yields ranging from 39% to 89% depending on the step.

Summary Table of Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of β-ketoester | NaBH₄ (MeOH, -10 °C), then LiAlH₄ (THF, 0 °C) | 89 | Produces 1,3-diol intermediate |

| 2 | Hydroxyl protection | TBDPSCl, Et₃N, DMF | 89 | Protects OH groups for selectivity |

| 3 | Oxidation to ketone | PDC, CH₂Cl₂, Molecular sieves | 88 | Converts alcohol to ketone |

| 4 | Grignard addition | Vinylmagnesium chloride, THF | 97 | Forms allylic alcohol |

| 5 | Claisen rearrangement | Lewis acid-mediated | N/A | Constructs cycloheptenone core |

| 6 | Selective reduction and methylation | L-Selectride, LiHMDS, MeI | 39-78 | Functional group refinement |

| 7 | Deprotection | TBAF, THF | Quantitative | Removes silyl protecting groups |

Alternative Synthetic Routes and Industrial Considerations

While the above laboratory-scale methods are well-documented, industrial synthesis of this compound may employ more streamlined processes such as:

- Hydroboration-oxidation of alkenes to introduce hydroxyl groups regioselectively.

- Grignard reactions with suitable carbonyl precursors followed by controlled oxidation.

- Aldol condensation reactions to build carbon skeletons, followed by selective reduction.

These methods aim to optimize yield, cost, and scalability, though detailed industrial protocols are proprietary and less publicly documented.

Research Findings and Notes

- The synthetic route involving the Claisen rearrangement is notable for its regioselectivity and efficiency in constructing the cycloheptenone ring, a key intermediate for this compound.

- Protection and deprotection strategies are crucial for maintaining functional group integrity during multi-step synthesis.

- The compound’s unsaturated alcohol nature allows for further chemical modifications, making it a versatile intermediate in organic synthesis and fragrance chemistry.

- Spectral data such as IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and the final product, supporting the robustness of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-hepten-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-Methyl-6-hepten-3-one or 4-Methyl-6-heptenal.

Reduction: Formation of 4-Methyl-6-heptane.

Substitution: Formation of 4-Methyl-6-hepten-3-yl chloride or 4-Methyl-6-hepten-3-yl bromide.

Scientific Research Applications

4-Methyl-4-hepten-3-ol is an organic compound with the molecular formula C8H16O. It is an alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a heptene chain. This compound has applications in organic synthesis and industrial processes.

Overview

- Description 4-Methyl-4-hepten-3-ol is used in organic synthesis and industrial processes.

- IUPAC Name (E)-4-methylhept-4-en-3-ol.

- Synonyms 4-hepten-3-ol, 4-methyl-4e-hepten-3-ol.

- Molecular Weight 128.215 g/mol.

- Molecular Formula C8H16O.

- CAS No. 81280-12-8.

- PubChem CID 5368945.

Preparation Methods

4-Methyl-4-hepten-3-ol can be synthesized through several methods:

- Aldol Reaction The condensation of aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones, which can then be dehydrated to form enones.

- Grignard Reaction The reaction of a Grignard reagent with a carbonyl compound to form an alcohol.

- Industrial Production Methods Large-scale chemical synthesis using the aforementioned methods, optimized for yield and purity, while carefully controlling reaction conditions such as temperature, pressure, and catalysts to ensure efficient production.

Chemical Reactions Analysis

4-Methyl-4-hepten-3-ol can undergo several types of chemical reactions:

- Oxidation Can undergo oxidation reactions to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Major products are ketones or aldehydes.

- Reduction Can be reduced to form alkanes or other alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Major products are alkanes or other alcohols.

- Substitution The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Scientific Research Applications

4-Methyl-4-hepten-3-ol has several scientific research applications:

- Chemistry Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

- Biology Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

- Medicine Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

- Industry Utilized in the production of fragrances, flavors, and other industrial chemicals.

Biological Activities

- Anti-inflammatory Properties Research indicates that this compound exhibits significant anti-inflammatory activity and can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

- Antioxidant Effects Studied for its antioxidant properties, it scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and chronic diseases.

- Potential Therapeutic Applications Preliminary studies suggest that this compound may have therapeutic potential in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate cellular pathways involved in apoptosis and survival.

- Cytokine Modulation The compound inhibits the release of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Antioxidant Pathways It activates Nrf2 signaling pathways, enhancing the expression of antioxidant enzymes.

Case Studies

- Anti-inflammatory Effects in Animal Models In a study involving murine models of arthritis, administration of this compound resulted in a significant reduction of joint swelling and pain, with the treatment group showing lower levels of inflammatory markers compared to the control group.

- Antioxidant Activity in Cell Cultures In vitro experiments using human fibroblast cell lines demonstrated that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels, with cells treated exhibiting improved viability under oxidative stress conditions compared to untreated cells.

Mechanism of Action

The mechanism of action of 4-Methyl-6-hepten-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-methyl-6-hepten-3-ol, differing in substituent positions, double/triple bonds, or additional functional groups. A detailed comparison is provided below:

Molecular Structure and Functional Groups

Physical Properties

*Note: Molecular weight for 3-methyl-6-hepten-3-ol inferred from analogs.

Chemical Reactivity

- Double/Triple Bonds : Compounds like 6-methyl-6-hepten-4-yn-3-ol (with a triple bond) and 7-methoxy-2-methyl-6-hepten-4-yn-3-ol are prone to electrophilic addition reactions, whereas saturated analogs (e.g., 6-methylheptan-3-ol ) exhibit typical alcohol reactivity (e.g., esterification) .

- Steric Effects : Tertiary alcohols (e.g., 3-methyl-6-hepten-3-ol ) are less reactive in oxidation compared to secondary alcohols (e.g., 6-methylheptan-3-ol ) due to steric hindrance .

- Methoxy Groups : The methoxy substituent in 7-methoxy-2-methyl-6-hepten-4-yn-3-ol increases polarity and may participate in hydrogen bonding, altering solubility and reactivity .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-6-hepten-3-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves alcohol functionalization and olefin isomerization. A common approach is the acid-catalyzed hydration of 4-Methyl-6-hepten-3-one, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) and crystallization from methanol . To optimize efficiency, reaction parameters such as temperature (60–80°C), catalyst concentration (e.g., 5% H₂SO₄), and solvent polarity should be systematically varied. Fast GC analysis (using a DB-5MS column) can monitor reaction progress and intermediate stability .

Q. How is this compound characterized spectroscopically, and what spectral discrepancies should researchers anticipate?

- Methodological Answer : Key techniques include:

- NMR : H NMR (CDCl₃) should show signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), allylic methyl groups (δ 1.2–1.4 ppm), and olefinic protons (δ 5.2–5.8 ppm). C NMR will confirm the alcohol carbon (δ 60–70 ppm) and double-bond carbons (δ 120–130 ppm) .

- IR : Expect O-H stretch (~3400 cm⁻¹) and C=C stretch (~1650 cm⁻¹).

Discrepancies in hydroxyl proton shifts may arise due to hydrogen bonding; deuterated solvent purity and sample concentration must be controlled .

Q. What analytical methods ensure purity assessment and isomer discrimination for this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use a chiral column (e.g., Cyclosil-B) to resolve enantiomers. Fast GC protocols (10–15 min runtime) with FID detection are ideal for high-throughput analysis .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in positive ion mode can detect trace impurities (<0.1%) .

- Polarimetry : Measure optical rotation to confirm enantiomeric excess (ee) in chiral syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : Cross-validate data from multiple authoritative sources (e.g., PubChem, ECHA, CAS Common Chemistry) and conduct controlled experiments:

- Boiling Point : Use a micro-boiling point apparatus under reduced pressure to minimize decomposition. Compare results with computational predictions (e.g., Antoine equation parameters from DIPPR) .

- Solubility : Perform shake-flask experiments in water, ethanol, and hexane at 25°C, followed by UV-Vis quantification (λ = 210 nm). Discrepancies often arise from impurities or isomer coexistence .

Q. What computational strategies predict the biological activity of this compound as a pheromone or signaling molecule?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with pheromone-binding protein structures (e.g., LUSH protein in Drosophila). Focus on hydrophobic binding pockets and hydrogen-bonding interactions .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and topological indices from databases (e.g., ChEMBL). Validate with in vitro assays (e.g., electrophysiological responses in insect antennae) .

Q. How can enantioselective synthesis of this compound be optimized for high ee and yield?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) in asymmetric epoxidation or reduction. Monitor ee via chiral GC .

- Solvent Engineering : Use low-polarity solvents (e.g., toluene) to enhance catalyst-substrate interaction. Additives like molecular sieves can improve enantioselectivity .

- Kinetic Resolution : Employ lipase-based enzymatic resolution (e.g., CAL-B) to separate enantiomers. Optimize reaction time and temperature to maximize ee (>95%) .

Q. What experimental designs address variability in bioactivity data for this compound across studies?

- Methodological Answer :

- Dose-Response Curves : Use at least six concentrations (10⁻⁶–10⁻³ M) with triplicate measurements. Normalize data to positive controls (e.g., citral for insect repellency studies) .

- Statistical Models : Apply mixed-effects models to account for batch-to-batch variability. Include covariates like solvent type and storage conditions .

Methodological Notes for Experimental Design

- Safety Protocols : Always use PPE (gloves, goggles) and handle waste via certified disposal services due to the compound’s potential irritancy .

- Data Reproducibility : Document synthetic steps, purification gradients, and instrument calibration parameters in detail. Share raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.